Fmoc-Glu(Otbu)-Osu
Overview
Description
“Fmoc-Glu(Otbu)-OH” is a standard Fmoc-protected derivative of Glu used in peptide synthesis12. The full name of this compound is “Nα-Fmoc-L-glutamic acid α-t.-butyl ester” and it has a molecular weight of 425.47 g/mol13.
Synthesis Analysis
“Fmoc-Glu(Otbu)-OH” is widely used as a building block in peptide synthesis for the protection of amine groups12. The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin2.
Molecular Structure Analysis
The empirical formula of “Fmoc-Glu(Otbu)-OH” is C24H27NO613. The SMILES string representation of the molecule is CC(C)(C)OC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O
1.
Chemical Reactions Analysis
“Fmoc-Glu(Otbu)-OH” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst3. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively4.
Physical And Chemical Properties Analysis
“Fmoc-Glu(Otbu)-OH” is a powder form substance3. It has an optical activity of [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1)3. The storage temperature is between 2-8°C3.
Scientific Research Applications
Biochemistry
Application Summary
In biochemistry, Fmoc-Glu(Otbu)-Osu is utilized for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) which is a widely adopted method for creating peptides and proteins .
Methods and Procedures
The Fmoc-Glu(Otbu)-Osu is used as a building block that is added sequentially to a growing peptide chain. The Fmoc group protects the amino group during the synthesis process, and it is removed under basic conditions before the next amino acid is added .
Results and Outcomes
The use of Fmoc-Glu(Otbu)-Osu in SPPS has enabled the synthesis of complex peptides with high purity and yield. It has been instrumental in the production of peptides for research and therapeutic use.
Pharmaceuticals
Application Summary
In pharmaceuticals, Fmoc-Glu(Otbu)-Osu serves as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
Methods and Procedures
It acts as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .
Results and Outcomes
This application has implications for drug design and synthesis, particularly in the development of new chemotherapy agents.
Organic Synthesis
Application Summary
Fmoc-Glu(Otbu)-Osu is employed in organic synthesis as a protected amino acid for introducing glutamic acid residues .
Methods and Procedures
The compound is used in various coupling reactions to form peptide bonds while protecting the reactive groups from undesired side reactions .
Results and Outcomes
Its use has allowed for the precise synthesis of peptides and proteins with specific sequences and functions.
Material Science
Application Summary
In material science, Fmoc-Glu(Otbu)-Osu is explored for creating novel materials with specific binding properties .
Methods and Procedures
The compound’s ability to form stable complexes with various substances is utilized to develop materials with desired characteristics .
Results and Outcomes
Research in this area could lead to the development of new materials for biomedical applications, such as tissue engineering scaffolds.
Analytical Chemistry
Application Summary
Analytical chemists use Fmoc-Glu(Otbu)-Osu in the development of fluorescent peptide-based chemosensors for metal ions .
Methods and Procedures
These chemosensors exhibit selective and sensitive responses to specific ions in aqueous solutions, with Fmoc-Glu(Otbu)-Osu contributing to the sensor’s structure .
Results and Outcomes
Such sensors have potential applications in environmental monitoring and clinical diagnostics.
Molecular Biology
Application Summary
In molecular biology, Fmoc-Glu(Otbu)-Osu is used in peptide synthesis for studying protein interactions and functions .
Methods and Procedures
It is used to synthesize peptides that mimic sections of proteins, which are then used to investigate protein-protein interactions, enzyme functions, and other biological processes .
Results and Outcomes
This has enhanced our understanding of cellular mechanisms and has potential applications in the development of molecular biology tools and therapeutics.
Each of these applications demonstrates the versatility of Fmoc-Glu(Otbu)-Osu in advancing scientific research across various fields. The detailed methods and outcomes highlight its importance in both fundamental research and practical applications.
Peptide Library Synthesis
Application Summary
“Fmoc-Glu(Otbu)-Osu” is used in the synthesis of peptide libraries, which are collections of peptides with a systematic variation in sequence .
Methods and Procedures
The compound serves as a selectively protected building block. After condensation with an appropriate amine or alcohol, the side-chain carboxy and amino functions can be selectively deprotected, facilitating the synthesis of diverse peptide structures .
Results and Outcomes
This application is crucial for high-throughput screening in drug discovery, allowing researchers to rapidly synthesize and evaluate a wide array of peptide sequences for biological activity.
Chemosensor Development
Application Summary
In the field of chemosensor development, “Fmoc-Glu(Otbu)-Osu” is utilized for constructing fluorescent sensors for detecting various substances .
Methods and Procedures
The compound’s structure is incorporated into the sensor design, which then exhibits selective and sensitive responses to target molecules or ions .
Results and Outcomes
These chemosensors are valuable tools in environmental monitoring, offering a means to detect pollutants and other hazardous substances with high specificity.
Nanotechnology
Application Summary
Nanotechnology researchers employ “Fmoc-Glu(Otbu)-Osu” in the design and synthesis of nanomaterials, such as nanoparticles and nanofibers .
Methods and Procedures
The compound is used to introduce functional groups that can interact with other molecules or materials at the nanoscale, influencing the properties of the resulting nanomaterials .
Results and Outcomes
The application of “Fmoc-Glu(Otbu)-Osu” in nanotechnology has led to the development of materials with novel properties, useful in various industries including electronics, healthcare, and energy.
Proteomics
Application Summary
Proteomics, the large-scale study of proteins, uses “Fmoc-Glu(Otbu)-Osu” for synthesizing peptides that serve as standards or probes in protein analysis .
Methods and Procedures
The compound is incorporated into peptides that mimic parts of proteins, which are then used in mass spectrometry and other analytical techniques to study protein structure and function .
Results and Outcomes
This has enabled more accurate quantification and identification of proteins in complex biological samples, advancing our understanding of proteomes.
Biomedical Engineering
Application Summary
Biomedical engineers use “Fmoc-Glu(Otbu)-Osu” in the development of bioactive materials, such as scaffolds for tissue engineering .
Methods and Procedures
The compound is used to modify surfaces or create structures that promote cell attachment and growth, influencing tissue formation .
Results and Outcomes
This application is significant for regenerative medicine, providing the means to create materials that support the repair or replacement of damaged tissues.
Environmental Science
Application Summary
In environmental science, “Fmoc-Glu(Otbu)-Osu” is applied in the synthesis of compounds used for environmental remediation, such as the removal of heavy metals from water .
Methods and Procedures
The compound’s ability to bind to specific ions is leveraged to create materials that can capture and remove contaminants from the environment .
Safety And Hazards
“Fmoc-Glu(Otbu)-OH” is not classified as a hazardous substance or mixture56. However, it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin and eyes56. It is recommended to use personal protective equipment, such as splash goggles, full suit, dust respirator, boots, and gloves when handling this substance6.
Future Directions
“Fmoc-Glu(Otbu)-Osu” has potential applications in the synthesis of various peptides and proteins. It can be used as a building block in the preparation of stapled α-helical peptides3, and peptide C-terminal thioesters3. It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.
properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(Otbu)-Osu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.